![molecular formula C11H11N3O2 B377218 2-cyano-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide CAS No. 180793-12-8](/img/structure/B377218.png)

2-cyano-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

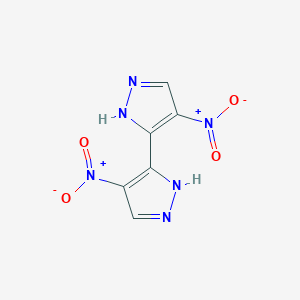

2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a unique chemical compound. It has a linear formula of C11H11N3O2 . This compound is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of 2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is represented by the linear formula C11H11N3O2 . The InChI code for this compound is 1S/C11H11N3O2/c1-16-10-4-2-9 (3-5-10)8-13-14-11 (15)6-7-12/h2-5,8H,6H2,1H3, (H,14,15)/b13-8+ .Physical and Chemical Properties Analysis

The molecular weight of 2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is 217.23 . The compound is a solid in its physical form .Scientific Research Applications

Nonlinear Optical Properties

A study on the synthesis, characterization, and evaluation of the nonlinear optical parameters of hydrazones, including derivatives similar to 2-cyano-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide, revealed their potential applications in optical devices. These compounds exhibited two-photon absorption and were identified as candidates for optical limiters and optical switches due to their effective optical power limiting behavior at certain wavelengths, suggesting a promising avenue for the development of optical materials (Naseema et al., 2010).

Antimicrobial and Antitumor Activities

Another significant area of application is in the development of chemotherapeutic agents. Derivatives of this compound have been designed and synthesized, demonstrating potent antimicrobial activity against a variety of gram-positive and gram-negative bacteria and fungi. Additionally, some derivatives showed promising antiproliferative activity against human tumor cell lines, such as lung and breast cancer cell lines, highlighting their potential as chemotherapeutic agents with significant antimicrobial and antitumor activities (Kaya et al., 2017).

Corrosion Inhibition

Research into the application of this compound derivatives as corrosion inhibitors for metals in acidic environments has shown promising results. These studies suggest that such compounds can effectively protect materials like galvanized steel and stainless steel from corrosion, adhering to the Langmuir adsorption isotherm and forming a dense protective layer on the metal surfaces. This indicates a valuable application in industrial settings to enhance the longevity and resilience of metal components (Gaber, 2021).

Catalytic Activity in Olefin Oxidation

The catalytic potential of manganese(II) complexes derived from NNO-donor ligands based on hydrazone structures similar to this compound has been explored. These complexes were used as catalysts for the oxidation of olefins, showing varying degrees of conversion under experimental conditions. This suggests their utility in synthetic chemistry for facilitating chemical reactions, particularly in the production of valuable chemical products through olefin oxidation (Bikas et al., 2017).

Safety and Hazards

The safety information for 2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide indicates that it has the GHS07 pictogram . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name |

2-cyano-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)8-13-14-11(15)6-7-12/h2-5,8H,6H2,1H3,(H,14,15)/b13-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZFHVVLMCTTBI-MDWZMJQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2E)-2-(5-oxo-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-ylidene)acetate](/img/structure/B377135.png)

![4-(4-Morpholinyl)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B377136.png)

![2-(4-Heptylphenyl)-6-(4'-pentylbiphenyl-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B377137.png)

![4-Anilinoanthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B377138.png)

![[1-Morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl] hexadecanoate](/img/structure/B377142.png)

![Methyl 4-{4-[(4-methoxy-4-oxobutanoyl)amino]anilino}-4-oxobutanoate](/img/structure/B377146.png)

![N-(3,4-dimethoxybenzylidene)-N-(4-{3-[1-(4-{4-[(3,4-dimethoxybenzylidene)amino]phenoxy}phenyl)-1-methylethyl]phenoxy}phenyl)amine](/img/structure/B377147.png)

![Methyl 4-({4'-[(4-methoxy-4-oxobutanoyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}amino)-4-oxobutanoate](/img/structure/B377149.png)

![5-Amino-3-(dicyanomethylene)-1,8,8-trimethyl-2-azabicyclo[2.2.2]oct-5-ene-4,6-dicarbonitrile](/img/structure/B377155.png)

![Diisopropyl 1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl phosphate](/img/structure/B377157.png)